Structural Isomerism with Acoramidis Defines a Zero-Tolerance Identity Requirement
The primary differentiating characteristic of CAS 1226454-93-8 is its structural isomerism with the drug Acoramidis (CAS 1446711-81-4). Both share the molecular formula C15H17FN2O3 and molecular weight 292.30 g/mol, but the target compound is a substituted urea with a furan ring, while Acoramidis is a benzoic acid derivative with a pyrazole ring [1]. This divergence results in InChI Keys that are completely distinct (CAS 1226454-93-8: KQFBGJWBNQNQCN-UHFFFAOYSA-N vs. Acoramidis: WBFUHHBPNXWNCC-UHFFFAOYSA-N) [1]. No quantitative bioactivity head-to-head data exists between these two isomers because they operate on unrelated targets; however, this identity distinction is the most critical factor for procurement.
| Evidence Dimension | Molecular identity (InChI Key) |
|---|---|
| Target Compound Data | KQFBGJWBNQNQCN-UHFFFAOYSA-N |
| Comparator Or Baseline | Acoramidis: WBFUHHBPNXWNCC-UHFFFAOYSA-N |
| Quantified Difference | Completely distinct molecular skeletons; different connectivity; different biological targets |
| Conditions | Computational structure comparison via PubChem and KEGG DRUG databases |
Why This Matters
Procurement of the incorrect isomer will invalidate any biological assay based on the expected urea chemotype and is the singular most important quality control checkpoint.
- [1] PubChem. 1-[(4-fluorophenyl)methyl]-3-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]urea (CID 49670534) and Acoramidis (CID 56998960) structural records. View Source
